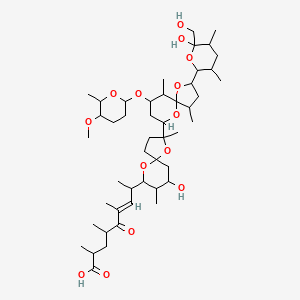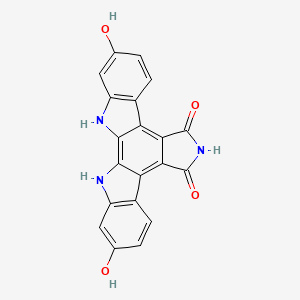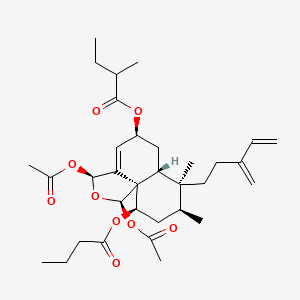
Caseamembrin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caseamembrin M is a natural product found in Casearia membranacea with data available.
Applications De Recherche Scientifique
Anticancer Properties
Caseamembrin M, a clerodane diterpene isolated from Casearia membranacea, has demonstrated significant cytotoxic activities in various cancer cell lines. A study by Shen et al. (2005) found that caseamembrin M, along with other similar compounds, exhibited cytotoxic effects against human oral epidermoid (KB), medulla (Med), and colon (DLD-1) cancer cell lines. This suggests its potential application in cancer therapy, specifically targeting these types of cancer cells (Shen et al., 2005).
Role in Apoptosis Induction
Another key area of research is the role of caseamembrin M in apoptosis, particularly in cancer cells. Huang et al. (2004) explored the effect of clerodane diterpenoids, including caseamembrin M, on apoptosis in human prostate cancer PC-3 cells. Their findings suggest that these compounds can induce apoptosis through modulation of proteins involved in the intrinsic apoptosis pathway, offering a promising approach for cancer treatment (Huang et al., 2004).
Potential Selectivity for Malaria Parasite
Recent research has also shown that caseamembrin M may have selective toxicity against malaria parasites. Ledoux et al. (2023) found that clerodane diterpenes, including caseamembrin M, have exhibited significant inhibitory effects against Plasmodium, the causative agent of malaria. This suggests its potential as an antimalarial agent, especially considering its selective toxicity profile (Ledoux et al., 2023).
Propriétés
Formule moléculaire |
C33H48O9 |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-butanoyloxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate |
InChI |
InChI=1S/C33H48O9/c1-10-13-28(36)41-27-16-21(6)32(9,15-14-19(4)11-2)26-18-24(40-29(37)20(5)12-3)17-25-30(38-22(7)34)42-31(33(25,26)27)39-23(8)35/h11,17,20-21,24,26-27,30-31H,2,4,10,12-16,18H2,1,3,5-9H3/t20?,21-,24+,26+,27+,30+,31-,32-,33-/m0/s1 |
Clé InChI |
AELPJSZDZHHLQC-JUVNTAARSA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1C[C@@H]([C@]([C@@H]2[C@]13[C@H](O[C@H](C3=C[C@H](C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
SMILES |
CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
SMILES canonique |
CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C |
Synonymes |
caseamembrin M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)
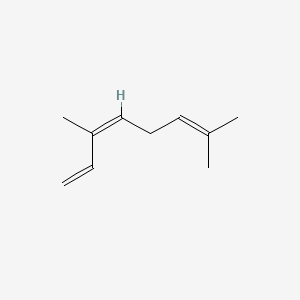
![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13Z,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1235661.png)
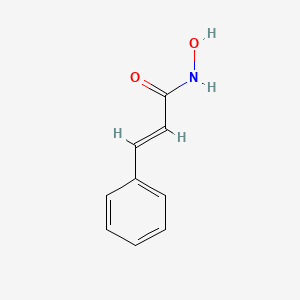

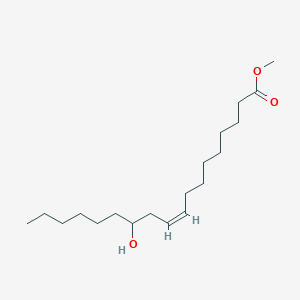
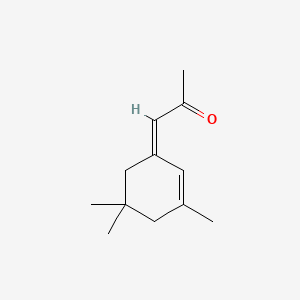
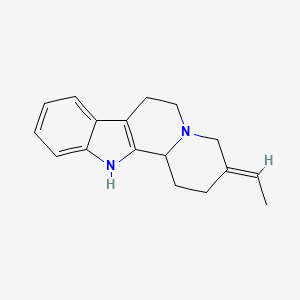
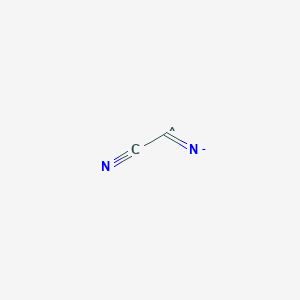
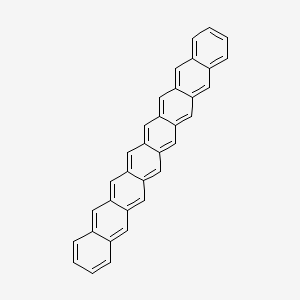
](/img/structure/B1235670.png)
